3-(Benzenesulfonyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C12H9ClO4S2. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two sulfonyl chloride groups attached to a benzene ring. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride can be synthesized through the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The reaction typically involves heating the mixture to a temperature range of 170-180°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the compound is often produced by reacting benzene with chlorosulfonic acid. This method involves the gradual addition of benzene to chlorosulfonic acid while maintaining the temperature between 20-25°C. The reaction mixture is then heated to 100°C and held for several hours to complete the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form sulfonamides.
Alcohols: Reacts with alcohols in the presence of a base to form sulfonate esters.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of sulfonamides and sulfonate esters.
Analytical Chemistry: Employed as a derivatization reagent for the determination of various amines in waste water and surface water by gas chromatography-mass spectrometry.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The compound exerts its effects primarily through electrophilic aromatic substitution reactions. The sulfonyl chloride groups act as electrophiles, reacting with nucleophiles such as amines and alcohols. The reaction mechanism involves the formation of a cationic intermediate, followed by the substitution of the sulfonyl chloride group with the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A simpler analogue with a single sulfonyl chloride group.
Toluene-4-sulfonyl Chloride: Contains a methyl group in addition to the sulfonyl chloride group, making it easier to handle at room temperature.
Uniqueness
3-(Benzenesulfonyl)benzene-1-sulfonyl chloride is unique due to the presence of two sulfonyl chloride groups, which enhances its reactivity and makes it suitable for more complex synthetic applications compared to its simpler analogues .
Eigenschaften
CAS-Nummer |
6461-78-5 |
---|---|
Molekularformel |
C12H9ClO4S2 |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H9ClO4S2/c13-19(16,17)12-8-4-7-11(9-12)18(14,15)10-5-2-1-3-6-10/h1-9H |
InChI-Schlüssel |
UUOUFMBNRPPMLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.